molecular formula C8H11FN2 B14857637 2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine

2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine

Cat. No.: B14857637
M. Wt: 154.18 g/mol
InChI Key: KNHIRBSSWMGVED-UHFFFAOYSA-N
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Description

2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can significantly alter the electronic characteristics of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor, a fluorinating agent, which can introduce fluorine into the pyridine ring under mild conditions . The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine, often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-4-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-(6-fluoro-4-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11FN2/c1-6-4-8(9)11-5-7(6)2-3-10/h4-5H,2-3,10H2,1H3

InChI Key

KNHIRBSSWMGVED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CCN)F

Origin of Product

United States

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